molecular formula C14H10ClNO5 B6394154 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid CAS No. 1261957-45-2

5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid

Cat. No.: B6394154
CAS No.: 1261957-45-2
M. Wt: 307.68 g/mol
InChI Key: WSJHNDOBACRSAJ-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a hydroxynicotinic acid moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and a boronic acid derivative, such as 2-chloro-5-methoxycarbonylphenylboronic acid .

The reaction conditions for the Suzuki-Miyaura coupling include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a phenyl ring without substitution.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products

    Oxidation: Formation of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-oxonicotinic acid.

    Reduction: Formation of 5-(2-Methoxycarbonylphenyl)-6-hydroxynicotinic acid.

    Substitution: Formation of 5-(2-Amino-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid.

Scientific Research Applications

5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the hydroxyl group can form hydrogen bonds with active site residues of enzymes, while the chloro group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxycarbonylphenylboronic acid
  • 5-Chloro-2-methoxycarbonylphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid

Uniqueness

5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both a chloro-substituted phenyl ring and a hydroxynicotinic acid moiety

Properties

IUPAC Name

5-(2-chloro-5-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-21-14(20)7-2-3-11(15)9(4-7)10-5-8(13(18)19)6-16-12(10)17/h2-6H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHNDOBACRSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688327
Record name 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261957-45-2
Record name 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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